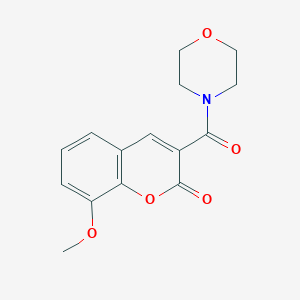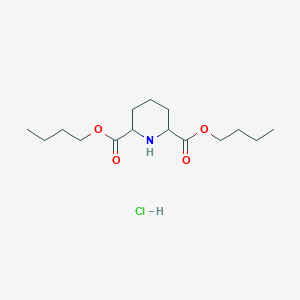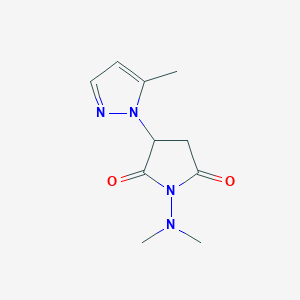![molecular formula C18H17N3O B5518935 N-[2-(dimethylamino)-4-quinolinyl]benzamide](/img/structure/B5518935.png)
N-[2-(dimethylamino)-4-quinolinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-4-quinolinyl]benzamide and its derivatives have been extensively studied for their unique chemical structures and potential applications. These compounds are part of a broader class of quinoline derivatives, known for their diverse pharmacological activities and fluorescent properties, making them subjects of interest in both medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives can involve various strategies, including palladium-catalyzed cyclization reactions. For example, one study discussed the synthesis of furo[3,2-c]quinolin-4(5H)-one derivatives using a palladium-catalyzed cyclization, which could be related to methods for synthesizing quinolinyl benzamide derivatives (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure and properties of quinoline derivatives, including benzamide analogs, have been analyzed through various spectroscopic and computational methods. One study on dimethylamino derivatives of benzoquinoline highlighted their structural peculiarities and fluorescent properties, which can be relevant for understanding the structural basis of the activity of N-[2-(dimethylamino)-4-quinolinyl]benzamide (Pozharskii et al., 2016).
科学的研究の応用
Cytotoxic Activity
N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives, specifically carboxamide derivatives of benzo[b][1,6]naphthyridines, have been synthesized and evaluated for their cytotoxic activity. These compounds demonstrated potent growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. Some of these derivatives exhibited IC(50) values less than 10 nM, indicating their high cytotoxic potency. Additionally, certain derivatives showed curative effects against subcutaneous colon 38 tumors in mice at a dose of 3.9 mg/kg, highlighting their potential as antitumor agents (Deady et al., 2003).
DNA Intercalation and Antitumor Activity
The "minimal" DNA-intercalating agent N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide and its phenyl-substituted derivatives were synthesized to explore their in vivo antitumor activity. These compounds were designed with the intent to achieve the lowest possible DNA association constants while retaining antitumor efficacy. The 4'-aza derivative among these compounds notably outperformed the parent compound in both leukemia and solid tumor models, with approximately 50% cures, suggesting a promising direction for developing effective DNA-intercalating antitumor agents with reduced DNA binding (Atwell et al., 1989).
Inhibition of DNA Methylation
Derivatives of N-[2-(dimethylamino)-4-quinolinyl]benzamide, particularly those analogous to the quinoline-based SGI-1027, have been identified as potent inhibitors of DNA methyltransferase (DNMT) 1, 3A, and 3B. These compounds were designed based on molecular modeling studies and showed comparable or superior activities to the parent compound, SGI-1027, in inhibiting human DNMT3A. Their effectiveness in inducing the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter in leukemia cells highlights their potential in epigenetic therapy (Rilova et al., 2014).
Intermolecular Interactions and Crystal Packing
The intermolecular interactions and crystal packing of N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives have been studied, providing insights into the role of weak interactions in molecular and crystal packing. Such studies are crucial for understanding the physicochemical properties and stability of these compounds, which can inform their formulation and storage conditions for potential therapeutic applications (Clausen et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(2)17-12-16(14-10-6-7-11-15(14)19-17)20-18(22)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHHMZYWXSNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5518856.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)
![8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518879.png)
![2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518882.png)
![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)

![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)
![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5518926.png)


![N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)
![ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5518949.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)